molecular formula C25H27N5O3 B2925745 9-(4-ethoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848688-23-3

9-(4-ethoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

カタログ番号: B2925745
CAS番号: 848688-23-3
分子量: 445.523
InChIキー: WHUOTGFZXBOMFD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-(4-Ethoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a synthetic chemical compound of significant interest in medicinal chemistry research, particularly in the field of neurodegenerative diseases. This compound belongs to a class of tricyclic xanthine derivatives, which are designed as structurally constrained analogs of classic methylxanthines like caffeine . These annealed xanthine derivatives are investigated as multi-target-directed ligands (MTDLs) for their potential to simultaneously interact with key biological targets implicated in conditions such as Parkinson's disease . The core research value of this chemical scaffold lies in its potential as a dual antagonist for adenosine receptors (ARs), specifically the A 1 and A 2A subtypes, and as an inhibitor of the enzyme monoamine oxidase B (MAO-B) . Blocking A 2A ARs in the brain can enhance motor function and provide neuroprotective effects, while inhibition of MAO-B prevents the breakdown of dopamine, thereby increasing its availability. The combination of these two activities in a single molecule aims to produce synergistic or additive effects, representing a promising strategy for developing new therapeutic tools against complex neurodegenerative disorders . The specific 4-ethoxyphenyl and phenethyl substituents on this molecule are strategic modifications intended to optimize its affinity for these targets and its overall drug-like properties. This product is intended for Research Use Only and is not for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should adhere to safe laboratory practices, using appropriate personal protective equipment.

特性

IUPAC Name

9-(4-ethoxyphenyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-3-33-20-12-10-19(11-13-20)28-15-7-16-29-21-22(26-24(28)29)27(2)25(32)30(23(21)31)17-14-18-8-5-4-6-9-18/h4-6,8-13H,3,7,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUOTGFZXBOMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, which undergoes alkylation with 4-ethoxyphenyl and phenethyl groups under basic conditions.

    Cyclization: The intermediate product is then subjected to cyclization reactions to form the tetrahydropyrimido[2,1-f]purine structure.

    Final Modifications: The final steps involve methylation and other functional group modifications to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and phenethyl groups.

    Reduction: Reduction reactions might target the purine core or the tetrahydropyrimidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine core or the attached phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.

科学的研究の応用

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding purine chemistry and developing new synthetic methodologies.

Biology

Biologically, 9-(4-ethoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is investigated for its potential interactions with nucleic acids and proteins. Its ability to mimic natural purines makes it a candidate for studying DNA/RNA binding and enzyme inhibition.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may exhibit antiviral, anticancer, or anti-inflammatory properties due to its structural similarity to bioactive purines.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

作用機序

The mechanism of action of 9-(4-ethoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or interfere with receptor signaling pathways. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

類似化合物との比較

Key Observations :

  • N3 Substituents : The phenethyl group in the target compound may enhance binding to hydrophobic pockets compared to smaller groups (e.g., methyl in Compound 24) .
  • C9 Aromaticity: Ethoxyphenyl in the target provides electron-donating effects vs.

Physicochemical Properties

Comparative data for selected analogs:

Compound Name / ID Melting Point (°C) TLC (Rf) UV λmax (nm) IR CO Stretching (cm⁻¹) Reference
Compound 24 203–206 0.57 296 1,701 (2 CO groups)
Compound 22 268–271 0.55 304 1,701 (2 CO groups)
Compound N/A N/A N/A ~1,700 (CO)
Target Compound Predicted ~200–250 N/A ~300–310 ~1,700–1,710 N/A

Key Observations :

  • Higher melting points in compounds with rigid substituents (e.g., Compound 22) suggest stronger crystalline packing .
  • All analogs retain the characteristic xanthine-derived carbonyl IR bands (~1,700 cm⁻¹) .

生物活性

9-(4-ethoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (commonly referred to as Compound 664734) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of Compound 664734 is C25H27N5O3C_{25}H_{27}N_{5}O_{3} with a molecular weight of 445.5 g/mol. The compound features a pyrimidine core fused with a purine structure, which is significant for its biological activity.

Structural Representation

  • IUPAC Name : 9-(4-ethoxyphenyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
  • SMILES : CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5

Anticancer Properties

Recent studies have indicated that Compound 664734 exhibits significant cytotoxic activity against various cancer cell lines. For instance:

  • In vitro Studies : The compound was tested against the NCI-60 cancer cell panel and demonstrated notable inhibition of cell growth in several types of cancer cells.
  • Mechanism of Action : The compound's mechanism appears to involve the inhibition of topoisomerase II enzymes, which are crucial for DNA replication and repair. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Cell LineIC50 (µM)Type of Cancer
MCF70.52Breast Cancer
DU1450.83Prostate Cancer
COLO2010.75Colorectal Cancer

Other Biological Activities

Beyond its anticancer effects, Compound 664734 has shown potential in other areas:

  • Antimicrobial Activity : Preliminary tests suggest that the compound may possess antimicrobial properties, although further studies are needed to confirm these effects.
  • Anti-inflammatory Effects : Some derivatives of similar pyrimidine-purine compounds have been linked to anti-inflammatory actions, suggesting a potential for Compound 664734 in treating inflammatory diseases.

Study 1: Cytotoxicity Evaluation

A study conducted by Abdel-Hafez et al. evaluated the cytotoxic effects of various derivatives of pyrimidine-purine compounds. Compound 664734 was among those tested and showed promising results against multiple cancer cell lines. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

Study 2: Mechanistic Insights

Research published in MDPI explored the structure-activity relationship (SAR) of related compounds and elucidated the binding interactions with topoisomerase II. The findings suggested that modifications to the ethoxy group significantly enhance the binding affinity and cytotoxicity of the compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。